Fmoc-2,6-difluoro-L-homophenylalanine: Structural Mechanics, Properties, and Applications in Advanced Peptide Therapeutics
Fmoc-2,6-difluoro-L-homophenylalanine: Structural Mechanics, Properties, and Applications in Advanced Peptide Therapeutics
Executive Summary
In the rapidly evolving landscape of peptide drug discovery, the strategic incorporation of non-canonical, fluorinated amino acids has become a cornerstone for overcoming the inherent pharmacokinetic limitations of native peptides. Fmoc-2,6-difluoro-L-homophenylalanine (CAS: 1260594-30-6) represents a highly specialized building block designed for Solid-Phase Peptide Synthesis (SPPS). By combining a homophenylalanine spacer with a 2,6-difluorophenyl moiety, this derivative offers unprecedented control over peptide lipophilicity, conformational flexibility, and resistance to proteolytic degradation 1[1].
This technical whitepaper provides an in-depth analysis of its structural mechanics, mechanistic advantages in drug design, and field-proven protocols for its successful integration into complex peptide sequences.
Chemical Profile and Structural Mechanics
The utility of Fmoc-2,6-difluoro-L-homophenylalanine stems from its precise molecular architecture. The introduction of fluorine into phenylalanine derivatives modulates acidity, basicity, hydrophobicity, and conformation, significantly enhancing bioavailability 2[2].
Quantitative Physicochemical Data
| Property | Value / Specification |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid |
| CAS Number | 1260594-30-6 |
| Molecular Formula | C₂₅H₂₁F₂NO₄ |
| Molecular Weight | 437.44 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥ 95.0% |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |
Data supported by chemical synthesis databases and supplier specifications 3[3].
Structural Logic
The molecule is engineered with three distinct functional zones:
-
Fmoc Protecting Group: Provides temporary, base-labile protection of the
-amino group, essential for controlled, directional chain elongation during SPPS. -
Homo-Spacer (-CH₂-CH₂-): Unlike standard phenylalanine, the extra methylene group pushes the bulky aromatic ring further from the peptide backbone. This reduces steric hindrance during coupling and allows the side chain to probe deeper hydrophobic pockets in target receptors.
-
2,6-Difluorophenyl Ring: Fluorine is highly electronegative yet similar in size to hydrogen. The ortho-substitutions (2,6-positions) create a dense electron cloud that lowers polarizability, increases lipophilicity, and provides a steric "shield" against enzymatic attack.
Caption: Structural logic of Fmoc-2,6-difluoro-L-homophenylalanine components.
Mechanistic Advantages in Drug Design
The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines 2[2].
Pharmacokinetic (PK) and Pharmacodynamic (PD) Tuning
-
Proteolytic Resistance: Endogenous proteases (e.g., chymotrypsin) typically cleave adjacent to large, hydrophobic aromatic rings. The dense electron cloud and slight steric bulk of the 2,6-difluoro substitutions disrupt the enzyme-substrate transition state, effectively blocking hydrolysis.
-
Enhanced Membrane Permeability: The strong C-F bonds decrease the overall basicity of adjacent functional groups and increase the lipophilicity (LogP) of the peptide, facilitating better crossing of lipid bilayers.
-
Orthogonal Probe Capabilities: The
F nucleus is highly sensitive to its local chemical environment, making peptides containing this residue excellent candidates for F-NMR studies to probe protein-ligand interactions without background interference from native biological matrices 4[4].
Caption: Mechanism of proteolytic resistance conferred by the 2,6-difluorophenyl moiety.
Experimental Workflows: Self-Validating SPPS Protocol
Due to the electron-withdrawing nature of the fluorinated ring, caution must be exercised during SPPS, as the electronegativity can mitigate the reactivity of the system, potentially leading to poor yields if not optimized 1[1]. The following protocol is engineered with built-in causality and self-validation to guarantee high-fidelity coupling.
Step-by-Step Methodology
Step 1: Resin Swelling
-
Action: Suspend the Fmoc-protected peptide-resin in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.
-
Causality: Swelling expands the polymer matrix (e.g., Wang or Rink Amide resin). This maximizes the surface area and exposes the reactive N-terminal amine sites, ensuring homogenous reagent penetration.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes.
-
Causality: Piperidine acts as a mild base to abstract the acidic proton from the fluorene ring, triggering a
-elimination that releases the free amine. -
Self-Validation: Monitor the UV absorbance of the reaction effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms deprotection. A plateau in absorbance indicates the reaction has reached completion.
Step 3: Amino Acid Activation and Coupling
-
Action: Pre-activate Fmoc-2,6-difluoro-L-homophenylalanine (3-5 equivalents) using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF. Add to the resin and agitate for 60-120 minutes.
-
Causality: Oxyma Pure is selected over traditional HOBt because it provides superior suppression of racemization and drives higher coupling efficiencies for sterically demanding, electron-withdrawn amino acids.
-
Self-Validation: Perform a Kaiser (Ninhydrin) Test. A yellow resin/solution confirms complete coupling (absence of free primary amines). A blue color indicates incomplete coupling, triggering an automated re-coupling cycle.
Step 4: Cleavage and Global Deprotection
-
Action: Treat the resin with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by reactive protecting group intermediates.
Caption: Self-validating SPPS workflow for coupling Fmoc-2,6-difluoro-L-homophenylalanine.
Analytical Validation and Quality Control
Post-synthesis, the integrity of the peptide containing the 2,6-difluoro-L-homophenylalanine residue must be rigorously verified:
-
RP-HPLC: Fluorinated peptides typically exhibit increased retention times on C18 columns compared to their non-fluorinated analogs due to enhanced lipophilicity.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass addition (+197.06 Da per residue after Fmoc removal). The distinct isotopic pattern of fluorine aids in sequence verification.
- F-NMR Spectroscopy: Provides a definitive structural fingerprint. The two equivalent fluorine atoms at the 2,6-positions will present a distinct, sharp signal, confirming that the aromatic ring has not undergone unintended nucleophilic aromatic substitution during the harsh acidic cleavage step.
References
-
Utility of fluorin
-amino acids in development of therapeutic peptides - Expert Opinion on Drug Discovery.1 -
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journal of Organic Chemistry (NIH PMC).2
-
1260594-30-6 | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid - AiFChem Database.3
-
Enzymatic synthesis of fluorinated compounds - Applied Microbiology and Biotechnology (NIH PMC). 4
Sources
- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1260594-30-6 | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,6-difluorophenyl)butanoic acid - AiFChem [aifchem.com]
- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
